molecular formula C10H13NOS B13604262 3-(2-(Methylthio)phenoxy)azetidine

3-(2-(Methylthio)phenoxy)azetidine

Cat. No.: B13604262
M. Wt: 195.28 g/mol
InChI Key: ASLLNABIQANKBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(Methylthio)phenoxy)azetidine: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Methylthio)phenoxy)azetidine can be achieved through several methods:

Industrial Production Methods

Industrial production methods for azetidines, including this compound, often involve scalable processes such as continuous flow synthesis and catalytic methods to ensure high yields and purity. These methods are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Methylthio)phenoxy)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the azetidine ring to more stable amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted azetidines, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(2-(Methylthio)phenoxy)azetidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(Methylthio)phenoxy)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(Methylthio)phenoxy)azetidine is unique due to the presence of the methylthio and phenoxy groups, which impart distinct chemical properties and reactivity compared to other azetidines and similar compounds.

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

3-(2-methylsulfanylphenoxy)azetidine

InChI

InChI=1S/C10H13NOS/c1-13-10-5-3-2-4-9(10)12-8-6-11-7-8/h2-5,8,11H,6-7H2,1H3

InChI Key

ASLLNABIQANKBK-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1OC2CNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.